molecular formula C14H14N2O4S B256650 2-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETIC ACID

2-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETIC ACID

Cat. No.: B256650
M. Wt: 306.34 g/mol
InChI Key: KVXQWMJSDDXKAV-XFFZJAGNSA-N
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Description

2-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidine ring, a benzylidene group, and an acetic acid moiety, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

2-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C14H14N2O4S/c1-15(2)10-5-3-9(4-6-10)7-11-13(19)16(8-12(17)18)14(20)21-11/h3-7H,8H2,1-2H3,(H,17,18)/b11-7-

InChI Key

KVXQWMJSDDXKAV-XFFZJAGNSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETIC ACID typically involves the condensation of 4-dimethylaminobenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific caspases.

Comparison with Similar Compounds

Similar Compounds

  • [5-(4-Dimethylamino-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-propionic acid
  • [5-(4-Dimethylamino-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-butyric acid
  • [5-(4-Dimethylamino-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-valeric acid

Uniqueness

Compared to similar compounds, 2-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETIC ACID stands out due to its specific acetic acid moiety, which may confer unique chemical and biological properties. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

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